
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6, also known as BCPP-d6, is an organobromine compound used as a reagent in organic synthesis. It is a halogenated analog of the widely used reagent 1,3-bis(4-cyanophenoxy)propane (BCPP). BCPP-d6 has a wide range of applications in the laboratory due to its ability to form strong bonds with a variety of substrates. It is also used as a catalyst in a variety of reactions.
Applications De Recherche Scientifique
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 has a wide range of applications in the laboratory due to its ability to form strong bonds with a variety of substrates. It is used as a reagent for the synthesis of a variety of compounds, including polymers, polysaccharides, and pharmaceuticals. It is also used as a catalyst in a variety of reactions, including the synthesis of polymers and polysaccharides. Additionally, 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 has been used to study the structure and reactivity of organic compounds.
Mécanisme D'action
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is a halogenated analog of the widely used reagent 1,3-bis(4-cyanophenoxy)propane (BCPP). It is believed that the halogenation of BCPP increases its reactivity, allowing it to form strong bonds with a variety of substrates. The halogenation also makes the molecule more polar, which increases its solubility in organic solvents.
Biochemical and Physiological Effects
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 has not been studied extensively in terms of its biochemical and physiological effects. However, it is believed that the halogenation of BCPP increases its reactivity, allowing it to form strong bonds with a variety of substrates. It is also believed that the halogenation makes the molecule more polar, which increases its solubility in organic solvents.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 has several advantages and limitations when used in laboratory experiments. The major advantage of using 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is its ability to form strong bonds with a variety of substrates. This allows it to be used in a variety of reactions, including the synthesis of polymers and polysaccharides. Additionally, 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is relatively stable and has a low toxicity, making it a safe reagent to use in the laboratory. One of the major limitations of using 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is its relatively low solubility in organic solvents. This can make it difficult to use in some reactions.
Orientations Futures
The future of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is promising, as there are many potential applications for this compound. One potential application is the use of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 as a catalyst in the synthesis of polymers and polysaccharides. Additionally, 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 could be used to study the structure and reactivity of organic compounds. Other potential applications of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 include its use as an antioxidant, as a reagent in the synthesis of pharmaceuticals, and as a reagent in the synthesis of organic compounds. Finally, 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 could be used to study the biochemical and physiological effects of halogenated compounds.
Méthodes De Synthèse
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 can be synthesized using a variety of methods. The most common method involves the reaction of bromine with 1,3-bis(4-cyanophenoxy)propane (BCPP) in the presence of a base. This reaction produces 1,3-bis(2'bromo-4'-cyano-phenoxy)propane-d6, which can then be purified by recrystallization.
Propriétés
IUPAC Name |
3-bromo-4-[3-(2-bromo-4-cyanophenoxy)-1,1,2,2,3,3-hexadeuteriopropoxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2N2O2/c18-14-8-12(10-20)2-4-16(14)22-6-1-7-23-17-5-3-13(11-21)9-15(17)19/h2-5,8-9H,1,6-7H2/i1D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHOXIOBTZVRCT-SDLFAGIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)OCCCOC2=C(C=C(C=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)C#N)Br)C([2H])([2H])OC2=C(C=C(C=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)
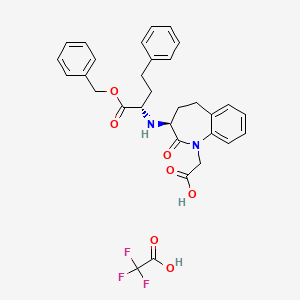
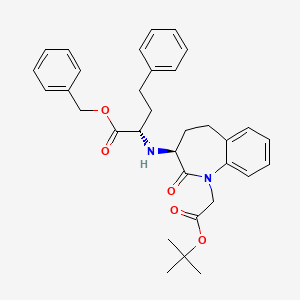
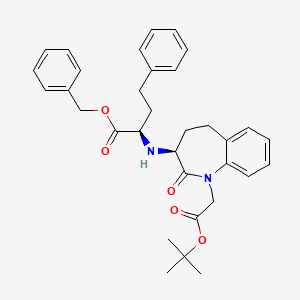
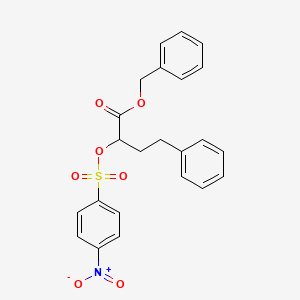

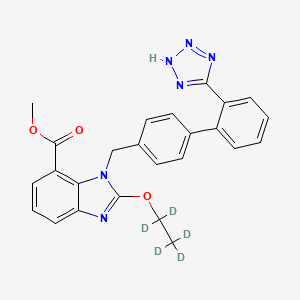


![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)

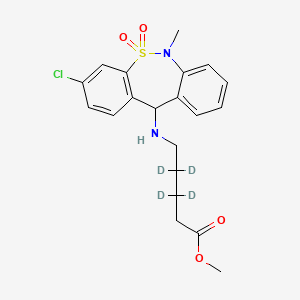

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)